
(3R)-1-methylpiperidine-3-carboxylicacidhydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-1-Methylpiperidine-3-carboxylic acid hydrochloride (CAS: 19999-64-5) is a piperidine derivative characterized by a six-membered nitrogen-containing ring with a methyl group at the 1-position and a carboxylic acid moiety at the 3-position, with stereochemical specificity at the R-configuration. The hydrochloride salt enhances its stability and solubility for research applications. This compound is structurally related to nipecotic acid derivatives and serves as a precursor or intermediate in pharmaceutical synthesis, particularly for anticonvulsants and neuromodulators .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-1-methylpiperidine-3-carboxylicacidhydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the piperidine ring, which can be derived from various starting materials such as pyridine or piperidine derivatives.
Methylation: The piperidine ring is then methylated using methylating agents like methyl iodide or dimethyl sulfate under basic conditions.
Carboxylation: The methylated piperidine is subjected to carboxylation using carbon dioxide in the presence of a strong base like sodium hydroxide to introduce the carboxylic acid group.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated control systems, and purification steps such as crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
(3R)-1-methylpiperidine-3-carboxylicacidhydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions where the carboxylic acid group is replaced by other functional groups like esters or amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Thionyl chloride (SOCl2), acetic anhydride (Ac2O)
Major Products
Oxidation: Ketones, aldehydes
Reduction: Alcohols
Substitution: Esters, amides
Scientific Research Applications
(3R)-1-methylpiperidine-3-carboxylicacidhydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is employed in the study of enzyme mechanisms and as a ligand in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical drugs and as a potential therapeutic agent.
Industry: The compound is utilized in the production of specialty chemicals and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of (3R)-1-methylpiperidine-3-carboxylicacidhydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity and leading to various biochemical effects.
Pathways: It can modulate signaling pathways involved in cellular processes such as metabolism, cell growth, and apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural or functional similarities with (3R)-1-methylpiperidine-3-carboxylic acid hydrochloride, differing in substituents, stereochemistry, or pharmacological profiles:
(R)-Piperidine-3-carboxylic Acid Hydrochloride (CAS: 59045-82-8)
- Structural Differences : Lacks the 1-methyl group but retains the (R)-configuration at the 3-position.
- Applications : Used in chiral synthesis and as a ligand for GABA transporters.
- Key Data : Molecular weight 165.6 g/mol, purity ≥95% .
2-Methylpiperidine-3-carboxylic Acid Hydrochloride (CAS: 1220040-26-5)
- Structural Differences : Methyl group at the 2-position instead of the 1-position.
- Applications : Investigated for its distinct stereoelectronic effects in receptor binding studies.
- Key Data : Similarity score 0.92 compared to (3R)-1-methylpiperidine-3-carboxylic acid hydrochloride .
Tiagabine Hydrochloride (CAS: 145821-59-6)
- Structural Differences : Contains a 4,4-bis(3-methylthiophen-2-yl)but-3-enyl chain at the 1-position of the piperidine ring.
- Applications : FDA-approved anticonvulsant targeting GABA reuptake inhibition.
- Key Data : Molecular weight 412.0 g/mol, purity ≥98% .
1-Methyl-5-oxopyrrolidine-3-carboxylic Acid (CAS: 42346-68-9)
- Structural Differences : Five-membered pyrrolidine ring with a ketone group at the 5-position.
- Applications : Intermediate in peptide mimetics and lactam-based drug design.
- Key Data : Concentration 100%, EC number 255-765-5 .
1-[1-(3-Methylphenyl)cyclohexyl]-piperidine Hydrochloride (3-methyl PCP) (CAS: 91164-59-9)
- Structural Differences : Arylcyclohexylamine backbone with a 3-methylphenyl substituent.
- Applications: Forensic reference standard for hallucinogenic phencyclidine analogs.
- Key Data : Molecular weight 293.9 g/mol, stability ≥5 years at -20°C .
Comparative Analysis Table
Critical Research Findings
- Stereochemical Impact : The (3R)-configuration in (3R)-1-methylpiperidine-3-carboxylic acid hydrochloride enhances its binding affinity to GABA transporters compared to the (S)-isomer, which is less active .
- Substituent Effects : The 1-methyl group in the target compound reduces metabolic degradation compared to unmethylated analogs like (R)-piperidine-3-carboxylic acid hydrochloride .
- Pharmacological Divergence : Tiagabine’s extended alkyl chain confers selective GABA reuptake inhibition, unlike the simpler piperidine derivatives .
Biological Activity
(3R)-1-methylpiperidine-3-carboxylic acid hydrochloride, known by its CAS number 19999-64-5, is a chemical compound with significant biological activity. Its molecular formula is C₇H₁₄ClNO₂, and it has a molecular weight of approximately 179.645 g/mol. This compound is characterized by a piperidine ring, which contributes to its unique properties and potential therapeutic applications. Research has indicated its promising role in modulating neurotransmitter systems, suggesting it may have analgesic and anti-inflammatory effects.
The compound exists as a solid with a melting point of 180°C and a boiling point of 246.1°C at 760 mmHg. The hydrochloride form enhances its solubility and stability, making it suitable for various applications in biological systems.
Table 1: Comparison of Related Compounds
Compound Name | CAS Number | Molecular Formula | Key Differences |
---|---|---|---|
(R)-Piperidine-3-carboxylic acid hydrochloride | 885949-15-5 | C₆H₁₂ClNO₂ | Lacks methyl group at position 1 |
Quinuclidine-4-carboxylic acid hydrochloride | 40117-63-3 | C₇H₁₃ClNO₂ | Contains a quinuclidine ring instead |
1-Methylpiperidine-4-carboxylic acid hydrochloride | 71985-80-3 | C₇H₁₄ClNO₂ | Carboxyl group at position 4 instead of 3 |
Biological Activity
Research indicates that (3R)-1-methylpiperidine-3-carboxylic acid hydrochloride interacts with various neurotransmitter receptors, particularly serotonin and dopamine receptors. This interaction suggests potential implications for mood regulation and cognitive functions.
- Neurotransmitter Modulation : The compound's structural similarity to neurotransmitters allows it to influence synaptic transmission, potentially affecting pathways associated with mood and pain perception.
- Analgesic Properties : Preliminary studies suggest that it may exhibit analgesic effects, possibly through modulation of pain pathways in the central nervous system.
- Anti-inflammatory Effects : Its potential anti-inflammatory properties have been noted, indicating possible therapeutic applications in inflammatory conditions.
Case Studies
Several studies have focused on the biological activity of (3R)-1-methylpiperidine-3-carboxylic acid hydrochloride:
- Study on Pain Modulation : A study investigated the compound's effect on pain models in rodents. Results indicated a significant reduction in pain response when administered, suggesting analgesic properties.
- Mood Regulation Research : Another study explored its effects on mood-related behaviors in animal models. The findings suggested that the compound may enhance mood and reduce anxiety-like behaviors.
Interaction Studies
Interaction studies have evaluated the binding affinity of (3R)-1-methylpiperidine-3-carboxylic acid hydrochloride to various receptors:
- Serotonin Receptors : Binding assays showed moderate affinity for serotonin receptors, indicating potential use as an antidepressant or anxiolytic agent.
- Dopamine Receptors : The compound also demonstrated interaction with dopamine receptors, which could influence reward pathways and cognitive functions.
Q & A
Basic Research Questions
Q. 1.1. What are the key synthetic routes for (3R)-1-methylpiperidine-3-carboxylic acid hydrochloride, and how do reaction conditions influence stereochemical control?
The synthesis typically involves multi-step protocols with chiral resolution or asymmetric catalysis. For example, a multi-step synthesis may include:
- Step 1 : Boc-protection of a piperidine intermediate under anhydrous conditions (e.g., using tert-butyl dicarbonate in 1,4-dioxane at 20–50°C for 25 hours) .
- Step 2 : Introduction of the carboxylic acid group via hydrolysis (e.g., using HCl/water at 93–96°C for 17 hours) .
Stereochemical purity is validated via chiral HPLC or polarimetry. Contradictions in yield optimization (e.g., solvent choice, temperature) between studies should be resolved through factorial design experiments.
Q. 1.2. What analytical methods are recommended for confirming the structural integrity of the compound?
- NMR Spectroscopy : 1H- and 13C-NMR to verify stereochemistry and functional groups (e.g., methyl and carboxylic acid protons) .
- HPLC-MS : Reverse-phase chromatography (C18 column) with MS detection to confirm molecular weight (expected Mw: ~219.1 g/mol) and purity (>98%) .
- X-ray Crystallography : For absolute configuration confirmation, especially if chiral centers are ambiguous in solution-state NMR .
Q. 1.3. How can researchers mitigate instability issues during storage and handling?
- Storage : Store at -20°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent hygroscopic degradation .
- Handling : Use desiccants in storage areas and avoid prolonged exposure to temperatures >25°C. Stability testing via accelerated aging studies (e.g., 40°C/75% RH for 6 months) is advised .
Advanced Research Questions
Q. 2.1. How does the stereochemistry of (3R)-1-methylpiperidine-3-carboxylic acid hydrochloride influence its biological activity in receptor-binding studies?
The (3R) configuration is critical for interactions with chiral targets (e.g., neurotransmitter transporters or enzymes). For example:
- Docking Studies : Compare binding affinities of (3R) vs. (3S) enantiomers using molecular dynamics simulations .
- In Vitro Assays : Test enantiomers in cell-based models (e.g., neuronal uptake inhibition) to quantify stereospecific effects. Contradictory data may arise from impurities; ensure enantiomeric excess (ee) >99% via chiral chromatography .
Q. 2.2. What strategies are effective for modifying the compound to enhance metabolic stability while retaining activity?
- Prodrug Design : Esterify the carboxylic acid group (e.g., methyl ester) to improve bioavailability, followed by enzymatic hydrolysis in vivo .
- Isosteric Replacement : Substitute the methyl group with trifluoromethyl or cyclopropyl to resist oxidative metabolism. Validate via liver microsome assays .
Q. 2.3. How can researchers resolve contradictions in reported toxicity profiles of structurally related piperidine derivatives?
- Comparative Tox Studies : Test the compound alongside analogs (e.g., 3-methyl PCP hydrochloride) in zebrafish or rodent models to assess acute toxicity (LD50) and neurobehavioral effects .
- Mechanistic Analysis : Use transcriptomics to identify off-target pathways (e.g., cytochrome P450 inhibition) that may explain discrepancies between in vitro and in vivo toxicity .
Q. Methodological Considerations
Q. 3.1. What purification techniques are optimal for isolating high-purity (3R)-1-methylpiperidine-3-carboxylic acid hydrochloride?
- Recrystallization : Use ethanol/water mixtures (70:30 v/v) at 4°C to precipitate the hydrochloride salt .
- Column Chromatography : Employ silica gel with a gradient of dichloromethane/methanol (95:5 to 80:20) for impurities with similar polarity .
Q. 3.2. How should researchers design experiments to assess the compound’s potential as a chiral catalyst or ligand?
Properties
CAS No. |
2824986-73-2 |
---|---|
Molecular Formula |
C7H14ClNO2 |
Molecular Weight |
179.64 g/mol |
IUPAC Name |
(3R)-1-methylpiperidine-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C7H13NO2.ClH/c1-8-4-2-3-6(5-8)7(9)10;/h6H,2-5H2,1H3,(H,9,10);1H/t6-;/m1./s1 |
InChI Key |
YUNAYYMTACPBTD-FYZOBXCZSA-N |
Isomeric SMILES |
CN1CCC[C@H](C1)C(=O)O.Cl |
Canonical SMILES |
CN1CCCC(C1)C(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.